molecular formula C16H16K3O7PS B185839 BPH-652 CAS No. 157124-84-0

BPH-652

Número de catálogo: B185839
Número CAS: 157124-84-0
Peso molecular: 500.6 g/mol
Clave InChI: DRADVLDMPYYQDB-UHFFFAOYSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BPH-652 es un compuesto de fosfonosulfonato conocido por sus potentes efectos inhibitorios sobre la dehidrosqualeno sintasa (CrtM) en Staphylococcus aureus. Esta enzima es crucial para la biosíntesis de la estafiloxantina, un pigmento carotenoides amarillo que actúa como factor de virulencia al proteger a la bacteria del estrés oxidativo.

Métodos De Preparación

La síntesis de BPH-652 implica un proceso de varios pasos. Una síntesis conveniente y eficiente de cuatro pasos de 1-(3-yodopropil)-3-fenoxibenceno, un intermedio clave, se puede lograr comenzando con 3-fenoxibenzaldehído y ácido malónico en presencia de piperidina y piridina para producir ácido (E)-3-(3-fenoxifenil)-2-propenoico. Este intermedio se esterifica luego con metanol en presencia de ácido p-toluensulfónico, se reduce con borohidruro de sodio para dar 3-(3-fenoxifenil)propan-1-ol, y finalmente se yoda utilizando yodo y trifenilfosfina en presencia de yoduro de potasio e imidazol .

Análisis De Reacciones Químicas

BPH-652 principalmente experimenta reacciones de inhibición donde se dirige a enzimas específicas. Se sabe que inhibe la dehidrosqualeno sintasa (CrtM) en Staphylococcus aureus, que está involucrada en la biosíntesis de la estafiloxantina. La acción inhibitoria del compuesto se caracteriza por su afinidad de unión a la enzima, con un valor de Ki de 1,5 nM y un valor de IC50 que varía de 100 a 300 nM . El producto principal formado a partir de esta reacción es la inhibición de la biosíntesis de estafiloxantina, lo que lleva a una reducción en la virulencia de Staphylococcus aureus .

Aplicaciones Científicas De Investigación

In Vitro Studies

  • Inhibition of Staphyloxanthin Production :
    • BPH-652 demonstrated a median inhibitory concentration (IC50) of approximately 100 nM against staphyloxanthin biosynthesis in vitro, significantly reducing pigmentation in S. aureus cultures .
    • The compound showed potent activity with an inhibitor constant (KiK_i) of 1.5 nM for CrtM, outperforming other tested compounds .
  • Increased Susceptibility to Oxidative Stress :
    • When treated with this compound, non-pigmented S. aureus strains exhibited a 15-fold increase in susceptibility to hydrogen peroxide and a four-fold decrease in survival in human whole blood compared to pigmented strains .

In Vivo Efficacy

This compound has been evaluated in various animal models, demonstrating significant therapeutic potential:

  • Mouse Models :
    • In a systemic infection model using mice, treatment with this compound led to a 98% reduction in bacterial counts in the kidneys after intraperitoneal challenge with S. aureus, with many samples falling below detection limits .
    • The treatment was administered at a dosage of 0.5 mg twice daily for several days, showcasing its efficacy without notable toxicity to mammalian cells .

Case Study 1: MRSA Infection

A study involving infected mice treated with this compound revealed that the compound not only inhibited bacterial growth but also enhanced the effectiveness of the host immune response against the pathogen. The results indicated that this compound could be utilized as an adjunct therapy alongside traditional antibiotics, potentially reducing reliance on antibiotic treatments and mitigating resistance development.

Case Study 2: Clinical Trials

This compound has undergone preliminary clinical trials as a cholesterol-lowering agent, where it exhibited a favorable safety profile with no adverse effects on human cell lines tested. This prior research supports its potential repurposing as an anti-infective agent due to its low toxicity and specific action against S. aureus .

Comparative Data Table

Parameter This compound Standard Antibiotics
Mechanism of ActionInhibition of CrtMDirect bactericidal action
IC50 for Staphyloxanthin~100 nMVaries by antibiotic
KiK_i for CrtM1.5 nMNot applicable
In Vivo Efficacy98% reduction in kidney bacteriaVariable efficacy
Toxicity ProfileLowVaries

Mecanismo De Acción

BPH-652 ejerce sus efectos inhibiendo la dehidrosqualeno sintasa (CrtM), una enzima involucrada en la biosíntesis de estafiloxantina en Staphylococcus aureus. Al unirse a CrtM, this compound evita la formación de estafiloxantina, un pigmento carotenoides que protege a la bacteria del estrés oxidativo y aumenta su virulencia. Esta inhibición debilita las defensas de la bacteria, haciéndola más susceptible a la respuesta inmunitaria del huésped .

Actividad Biológica

BPH-652 is a phosphonosulfonate compound initially developed as a cholesterol-lowering agent. Recent studies have revealed its potential as an anti-infective agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting staphyloxanthin biosynthesis, a virulence factor that plays a critical role in the bacterium's ability to evade immune responses. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its efficacy in various models.

This compound targets the enzyme dehydrosqualene synthase (CrtM), which is crucial for the biosynthesis of staphyloxanthin in S. aureus. By inhibiting this enzyme, this compound disrupts the production of carotenoid pigments that protect the bacteria from oxidative stress, thus increasing their susceptibility to host immune responses and antimicrobial agents.

Binding Characteristics

This compound binds to the FsPP-1 site of CrtM, demonstrating a distinct binding mode compared to other inhibitors. The presence of magnesium ions (Mg²⁺) is essential for its interaction with the enzyme, and structural studies have shown that this compound can effectively mimic the geometry of natural substrates involved in cholesterol biosynthesis .

In Vitro Studies

In laboratory settings, this compound has demonstrated significant biological activity against S. aureus:

  • Inhibition of Pigmentation : The compound effectively inhibits staphyloxanthin production with an IC50 value around 100 nM. This results in nonpigmented (white) S. aureus, which are significantly more susceptible to oxidative stress .
  • Susceptibility to Oxidants : Treated S. aureus showed a 15-fold increase in susceptibility to hydrogen peroxide and a 4-fold decrease in survival rates in human whole blood compared to untreated strains .

In Vivo Efficacy

Animal studies further support the therapeutic potential of this compound:

  • Mouse Models : In intraperitoneal infection models, treatment with this compound resulted in a 98% reduction in bacterial counts within kidney tissues after 72 hours compared to control groups receiving phosphate-buffered saline (PBS) . Specifically, 8 out of 13 treated mice had bacterial counts below detection limits.
Treatment GroupBacterial Count (CFU/mL)Survival Rate
Control (PBS)22,500Low
This compound850High

Toxicity Profile

This compound exhibits a low toxicity profile. It has been shown not to affect the growth of various human cell lines (e.g., MCF-7, NCI-H460) at concentrations up to 2 mM, aligning with findings from early clinical trials where it was tested for cholesterol-lowering effects . This characteristic makes it a promising candidate for further development as an antimicrobial agent without significant adverse effects on human cells.

Case Studies

  • Clinical Trials : Initial trials focused on this compound's efficacy as a cholesterol-lowering agent provided insights into its safety profile. Subsequent investigations shifted towards its antimicrobial properties against MRSA.
  • Phagocytosis Studies : Research involving human macrophages and endothelial cells demonstrated that this compound-treated S. aureus strains were less capable of surviving phagocytosis, highlighting its potential role in enhancing host immune responses against bacterial infections .

Propiedades

IUPAC Name

tripotassium;4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRADVLDMPYYQDB-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16K3O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.